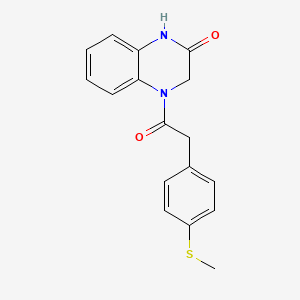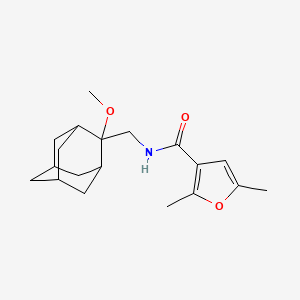
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide, also known as MPPI, is a chemical compound that has been widely studied for its potential therapeutic effects. MPPI belongs to a class of compounds known as pyrimidine-based inhibitors, which have been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide is not fully understood, but it is thought to involve the inhibition of enzymes involved in key cellular processes. In cancer research, this compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that promote cell growth and survival. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and survival, the reduction of amyloid-beta plaque accumulation, and the protection of dopaminergic neurons from oxidative stress and neuroinflammation. These effects are thought to be mediated through the inhibition of key cellular enzymes and the activation of cellular pathways involved in the regulation of oxidative stress and inflammation.
実験室実験の利点と制限
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide has several advantages for use in lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its potential therapeutic effects in a range of diseases. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
将来の方向性
There are several future directions for research on N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide, including the identification of new targets for its therapeutic effects, the development of more potent and selective inhibitors, and the exploration of its potential use in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in a range of diseases.
合成法
The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide involves the reaction of 2-methyl-6-propoxypyrimidin-4-amine with 4-aminobenzoyl isobutyric acid. The resulting compound is then purified through a series of chromatographic techniques to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide has been studied for its potential therapeutic effects in a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
特性
IUPAC Name |
2-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-5-10-24-17-11-16(19-13(4)20-17)21-14-6-8-15(9-7-14)22-18(23)12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOGRTXPHQGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2785565.png)



![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2785570.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785571.png)

![1-(2,4-difluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785578.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2785579.png)

![N-(4-chlorobenzyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2785582.png)
![Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2785583.png)

